3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride typically involves the condensation of 4-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds also feature heterocyclic rings and have similar applications in chemistry and biology.
Quinoline derivatives: Known for their antimicrobial properties and used in drug development.
Uniqueness
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is unique due to its specific thiadiazole ring structure, which imparts distinct chemical reactivity and biological activity. Its combination of methoxyphenyl and phenyl groups further enhances its potential for diverse applications.
Properties
Molecular Formula |
C15H14ClN3OS |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-imine;hydrochloride |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H |
InChI Key |
DXJBEEIZARNJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=N)SN2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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